Retro-Diels-Alder Thermal Stability
The ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate framework, as represented by a 5,6-disubstituted analog, exhibits significantly enhanced thermal stability against retro-Diels-Alder (rDA) decomposition compared to the maleic anhydride-furan adduct. This higher activation energy barrier is a critical differentiator for applications requiring thermal processing or storage at elevated temperatures [1].
| Evidence Dimension | Activation Energy (Ea) for Retro-Diels-Alder Decomposition |
|---|---|
| Target Compound Data | Ea = 34.5 ± 0.5 kcal/mol (for 5,6-disubstituted 7-oxabicyclo[2.2.1]hept-2-ene analog 4) |
| Comparator Or Baseline | Ea = ~25.0 kcal/mol (for maleic anhydride-furan adduct 1, as previously measured) |
| Quantified Difference | 9.5 kcal/mol higher activation energy |
| Conditions | Thermal analysis (first-order rate constants measured at 124-150 °C); heat-induced rDA decomposition |
Why This Matters
A 9.5 kcal/mol higher activation energy translates to a significantly slower rate of thermal decomposition, enabling broader processing windows and improved shelf-life for formulations or polymers incorporating this scaffold.
- [1] Manka, J. T., Rodriguez, A., & Coates, R. M. (2000). Retro Diels-Alder reactions of 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes: experimental and density functional theory studies. The Journal of Organic Chemistry, 65(17), 5202-5206. View Source
